Boswellic acid, keto-

Description

Historical Context of Triterpenoid Discovery in Boswellia Species

The study of triterpenoids in Boswellia dates back to early investigations into frankincense, a resin produced by these trees. Boswellia sacra and Boswellia carterii were among the first species identified to contain lupeolic acid and boswellic acids (BAs), including their O-acetyl derivatives. By contrast, Boswellia serrata, native to India, was found to produce tirucallane and euphane triterpenoids, which are absent in other species. The discovery of dammarane-type triterpenes in Boswellia frereana further highlighted the chemical diversity within the genus. These findings were pivotal in establishing boswellic acids as chemotaxonomic markers, with modern genomic studies confirming their biosynthesis pathways in B. sacra.

Systematic Nomenclature and IUPAC Classification

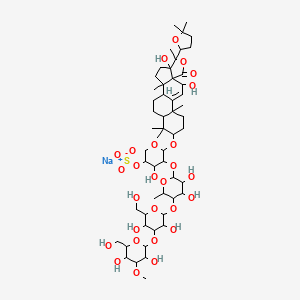

Boswellic acids are pentacyclic triterpenoids classified under the oleanane and ursane types. The IUPAC name for β-boswellic acid, a prominent variant, is (3α,4β)-3-hydroxyurs-12-en-24-oic acid (C30H48O3). Its keto derivative, 11-keto-β-boswellic acid (β-KBA), is systematically named (3α,4β)-3-hydroxy-11-oxours-12-en-24-oic acid (C30H46O4). The recently identified α-KBA, an oleanane-type isomer, differs in the position of the ketone group at C-11 and the configuration of the A-ring, yielding the IUPAC name (3α,4α)-3-hydroxy-11-oxoolean-12-en-24-oic acid.

Positional Isomerism in Keto-Boswellic Acid Derivatives

Positional isomerism in keto-boswellic acids arises from variations in ketone group placement and ring configuration. β-KBA, characterized by a ursane skeleton with a ketone at C-11, is prevalent in B. sacra, B. serrata, and B. papyrifera. In contrast, α-KBA, first synthesized and identified in 2021, features an oleanane backbone with a C-11 ketone, a structural distinction confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). This isomerism has chemotaxonomic implications, as α-KBA is absent in most Boswellia species except B. occulta, a newly discovered Somali species.

Taxonomic Distribution Across Boswelliaceae

The distribution of boswellic acids and their derivatives varies significantly among Boswellia species, as summarized in Table 1.

Table 1: Taxonomic Distribution of Boswellic Acid Derivatives in Boswellia Species

Genomic analyses of B. sacra have further elucidated the evolutionary mechanisms behind terpenoid diversity, revealing gene duplications and retroelement expansions that facilitate resin biosynthesis. Notably, the absence of α-KBA in most species underscores its potential as a phylogenetic marker for B. occulta.

Properties

Molecular Formula |

C54H85NaO27S |

|---|---|

Molecular Weight |

1221.3 g/mol |

IUPAC Name |

sodium;[5-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[[6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxyoxan-3-yl] sulfate |

InChI |

InChI=1S/C54H86O27S.Na/c1-22-39(76-45-38(64)41(33(59)26(20-56)74-45)77-44-37(63)40(70-9)32(58)25(19-55)73-44)35(61)36(62)43(72-22)78-42-34(60)27(81-82(67,68)69)21-71-46(42)75-30-13-15-50(6)24-18-29(57)54-47(65)80-52(8,31-12-14-48(2,3)79-31)53(54,66)17-16-51(54,7)23(24)10-11-28(50)49(30,4)5;/h18,22-23,25-46,55-64,66H,10-17,19-21H2,1-9H3,(H,67,68,69);/q;+1/p-1 |

InChI Key |

KXDQPKMJSMCBEY-UHFFFAOYSA-M |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)C8CCC(O8)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis of Keto-Boswellic Acids

Oxidation of Boswellic Acid Precursors

The conversion of boswellic acids to their keto derivatives is achieved via allylic oxidation. A widely cited method involves using N-bromosuccinimide (NBS) in dioxane or tetrahydrofuran (THF) with calcium carbonate (CaCO₃) as a base. This reaction selectively oxidizes the C-11 position, yielding 11-keto-β-boswellic acid (KBA) with a reported purity of 25–45% after chromatographic purification. Alternative oxidizing agents include chromium-based reagents (e.g., sodium dichromate or t-butylchromate) paired with phase-transfer catalysts such as cetyltrimethylammonium bromide.

Example Protocol :

- Dissolve boswellic acid mixture in dioxane.

- Add NBS (1.2 equivalents) and CaCO₃ (2 equivalents).

- Stir at 60°C for 6–8 hours.

- Purify via silica gel chromatography (chloroform:methanol 9:1).

Microwave-Assisted Acetylation

Microwave irradiation significantly enhances the acetylation of KBA to AKBA. A temperature-controlled NEOS microwave reactor reduces reaction times from 4 hours (conventional heating) to 1 minute. The process uses acetic anhydride, pyridine, and 4-(dimethylamino)pyridine (DMAP) in dichloromethane, achieving 30–40% AKBA yields.

Optimized Conditions :

Extraction Techniques for Keto-Boswellic Acids

Three-Phase Partitioning (TPP)

TPP combines salting-out and solvent extraction to isolate keto-boswellic acids from crude resin. A mixture of t-butanol, ammonium sulfate, and dichloromethane separates the compounds into three phases, with AKBA concentrating in the organic layer. This method achieves 35–40% recovery of acetylated derivatives.

Typical Parameters :

Purification and Enrichment Strategies

Comparative Analysis of Methods

Table 1: Yield and Purity Across Preparation Methods

Challenges and Innovations

- Oxidation Side Reactions : Over-oxidation at C-1 or C-2 positions can occur with chromium reagents, necessitating precise stoichiometry.

- Solvent Residues : Supercritical CO₂ and ethanol blends minimize toxic residues in final products.

- Scalability : Microwave-assisted methods reduce energy costs by 60% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions: Keto-boswellic acids undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of keto-boswellic acids include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications .

Major Products Formed: The major products formed from the reactions of keto-boswellic acids include various derivatives with enhanced anti-inflammatory and antitumor properties . These derivatives are often more potent and have improved pharmacokinetic profiles compared to the parent compound .

Scientific Research Applications

Anti-Inflammatory Effects

Overview : Boswellic acids are known for their potent anti-inflammatory properties. 11-keto-β-boswellic acid has been shown to inhibit pro-inflammatory mediators and pathways, making it a candidate for treating inflammatory diseases.

Case Study : A study investigated the protective effects of 11-keto-β-boswellic acid against diabetic cardiomyopathy in rats. The results indicated that treatment with this compound significantly improved cardiac function and reduced inflammation through the activation of AMPK (AMP-activated protein kinase) pathways, which are crucial in regulating cellular energy homeostasis and inflammation .

| Parameter | Control Group | STZ-Diabetic Group | STZ + AKBA Group |

|---|---|---|---|

| Left Ventricular Systolic Pressure (LVSP) | 120 mmHg | 85 mmHg | 110 mmHg |

| Cardiac Troponin-I Levels | 0.05 ng/mL | 0.15 ng/mL | 0.07 ng/mL |

| ATP Levels | 2.5 µmol/g | 1.2 µmol/g | 2.0 µmol/g |

Neurological Applications

Overview : Recent research highlights the potential of boswellic acids in treating neurological conditions such as multiple sclerosis and neurodegenerative diseases.

Case Study : In an experimental model of multiple sclerosis (EAE), administration of acetyl-11-keto-β-boswellic acid improved clinical symptoms and reduced inflammation and demyelination in treated mice. The compound was found to suppress leukocyte infiltration and promote myelin repair, showcasing its neuroprotective effects .

| Outcome Measure | EAE Control Group | EAE + AKBA Group |

|---|---|---|

| Clinical Severity Score | 3.5 | 1.8 |

| Inflammatory Cell Infiltration | High | Low |

| Myelin Integrity | Poor | Improved |

Cancer Treatment

Overview : Boswellic acids exhibit anticancer properties, particularly in prostate cancer and other malignancies.

Case Study : Research indicates that boswellic acids can inhibit tumor growth by inducing apoptosis in cancer cells and modulating various signaling pathways associated with cancer progression . A study focusing on prostate cancer prevention highlighted the role of keto-boswellic acid in reducing prostate-specific antigen (PSA) levels, a marker for prostate cancer risk.

| Study Group | PSA Levels (ng/mL) |

|---|---|

| Control | 4.5 |

| Prostate Cancer Patients | 8.0 |

| Patients Treated with AKBA | 5.2 |

Antioxidant Properties

Overview : The antioxidant capacity of boswellic acids contributes to their therapeutic potential in various diseases characterized by oxidative stress.

Case Study : A review of the biological activity of acetyl-11-keto-β-boswellic acid noted its ability to enhance antioxidant defenses in cells, thereby protecting against oxidative damage . This property is particularly beneficial in aging-related conditions and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of keto-boswellic acids involves the inhibition of key enzymes and signaling pathways involved in inflammation and cancer . These compounds inhibit the activity of 5-lipoxygenase, an enzyme responsible for the production of inflammatory mediators . They also modulate the expression of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and cell survival . By targeting these molecular pathways, keto-boswellic acids exert their anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Boswellic Acids

| Compound | C-3 Substituent | C-11 Substituent | Key Bioactivity |

|---|---|---|---|

| KBA | -OH | Keto | Anti-inflammatory, pro-apoptotic |

| AKBA | -OAc | Keto | Potent 5-LO inhibition, anticancer |

| β-BA | -OH | -H | Weak anti-inflammatory |

| α-BA | -OH | -H | Weak anti-inflammatory |

Pharmacological Activity Comparison

- Anti-inflammatory Effects: KBA: Inhibits 5-LO but requires higher concentrations than AKBA . Also interferes with Sp1-binding activity, suppressing androgen receptors in hormone-related diseases . AKBA: Superior 5-LO inhibition (10-fold higher potency than KBA) and non-competitive enzyme binding . β-BA/α-BA: Minimal 5-LO inhibition; primarily act via cyclooxygenase (COX) pathways .

Anticancer Activity :

- KBA : Induces apoptosis in Hep G2 liver cancer cells via caspase activation and sub-G1 phase arrest .

- AKBA : Broad-spectrum cytotoxicity, inhibiting topoisomerase I in leukemia cells (HL-60, CCRF-CEM) and showing additive effects with CD95 receptor activation .

- Combined Extracts : Boswellia serrata extracts (containing KBA, AKBA, and other BAs) show enhanced efficacy compared to isolated AKBA, suggesting synergistic interactions .

Table 2: Anticancer Mechanisms of KBA vs. AKBA

| Compound | Model System | Mechanism | Reference |

|---|---|---|---|

| KBA | Hep G2 liver cells | Caspase activation, sub-G1 arrest | |

| AKBA | HL-60 leukemia cells | Topoisomerase I inhibition |

- Antimicrobial Activity: KBA: Ineffective against Streptococcus and Corynebacteria; antimicrobial effects in extracts attributed to other BAs or essential oils . AKBA: Not directly studied for antimicrobial activity in provided evidence.

Bioavailability and Metabolic Stability

Both KBA and AKBA suffer from low oral bioavailability due to rapid metabolism by hepatic CYP3A4 .

Table 3: Concentration in Natural Sources

| Source | KBA Content | AKBA Content | Reference |

|---|---|---|---|

| B. sacra resin (MeOH) | 0.6% | 7.0% | |

| B. serrata extract | 6.23% | 1.89% |

Biological Activity

Boswellic acid, particularly its derivative 3-O-Acetyl-11-keto-β-boswellic acid (AKBA) , is gaining attention for its diverse biological activities. This article explores the biological effects of AKBA, focusing on its anti-inflammatory, antioxidant, and potential therapeutic applications in various diseases, including diabetes and neurological disorders.

Chemical Structure and Properties

Boswellic acids are pentacyclic triterpenes derived from the resin of the Boswellia serrata tree. The keto form, specifically AKBA, is characterized by its acetylated structure which enhances its bioactivity. The chemical structure of AKBA contributes to its pharmacological properties, making it a subject of extensive research.

1. Anti-inflammatory Effects

AKBA exhibits significant anti-inflammatory properties by inhibiting proinflammatory cytokines. Research indicates that it can suppress the expression of cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in various immune cells. This action is particularly beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease.

Table 1: Effects of AKBA on Proinflammatory Cytokines

2. Antioxidant Activity

AKBA has demonstrated potent antioxidant effects, primarily through the modulation of oxidative stress markers. It enhances the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx), while reducing malondialdehyde (MDA) levels, indicating a decrease in lipid peroxidation.

Table 2: Impact of AKBA on Oxidative Stress Markers

| Treatment Group | SOD Activity (U/mg protein) | GPx Activity (U/mg protein) | MDA Level (nmol/mg protein) |

|---|---|---|---|

| Control | 12.5 | 6.8 | 0.45 |

| AKBA 20 mg/kg | 18.3 | 9.5 | 0.25 |

| AKBA 40 mg/kg | 22.1 | 11.2 | 0.15 |

3. Therapeutic Applications

Diabetes Management:

Clinical studies have shown that AKBA can improve glycemic control in patients with type 2 diabetes by reducing insulin resistance and inflammation associated with the disease . In animal models, AKBA has been effective in preventing insulitis and enhancing insulin sensitivity.

Neuroprotective Effects:

AKBA's potential in treating neurological disorders is supported by findings that it can inhibit neuroinflammation and promote nerve repair mechanisms . Studies indicate that AKBA reduces oxidative stress and enhances cognitive function in models of chronic stress.

Case Studies

-

Diabetes Mellitus:

A clinical trial involving patients with type 2 diabetes showed that administration of Boswellia extracts containing AKBA led to significant reductions in HbA1c levels and improvements in lipid profiles over a three-month period . -

Osteoarthritis:

A randomized controlled trial found that participants taking a standardized Boswellia extract experienced significant reductions in pain and improvements in joint function within just five days of treatment . -

Chronic Stress Models:

In a rat model subjected to chronic unpredictable mild stress, treatment with AKBA resulted in improved behavioral outcomes and biochemical markers indicative of reduced stress response .

Q & A

Q. What are the primary molecular targets of keto-β-boswellic acid (KBA) in cancer research, and how are they identified?

KBA interacts with multiple molecular targets, including 5-lipoxygenase (5-LOX), topoisomerases I/II , IκB kinase (IKK) , and human leukocyte elastase , which are implicated in inflammation, tumor growth, and apoptosis. These targets are identified through enzyme inhibition assays, electrophoretic mobility shift assays (EMSAs), and gene silencing techniques. For example, KBA’s inhibition of 5-LOX reduces pro-inflammatory leukotriene synthesis, while its interaction with IKK suppresses NF-κB signaling, a key pathway in cancer progression .

Q. What standardized methodologies are recommended for quantifying KBA in plant extracts or biological matrices?

High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are widely used. For instance, a Box-Behnken design (a response surface methodology) optimizes HPTLC conditions to quantify KBA alongside flavonoids like quercetin, achieving high sensitivity (LOD: 15 ng/band) and reproducibility . Validation parameters include linearity (10–100 ng/band), precision (RSD < 2%), and recovery (95–102%) .

Q. How does KBA induce apoptosis in cancer cells, and what biomarkers are typically measured?

KBA triggers apoptosis via caspase-3/8/9 activation , sub-G1 cell cycle arrest , and DNA fragmentation . In Hep G2 liver cancer cells, KBA increases sub-G1 populations by 40% and reduces thymidine incorporation by 60%, confirmed via flow cytometry and caspase inhibition assays . Biomarkers include Bax/Bcl-2 ratios , caspase activity , and phosphatidylserine externalization (Annexin V staining) .

Advanced Research Questions

Q. How can researchers optimize chromatographic quantification of KBA while addressing matrix interference in complex biological samples?

Matrix effects are mitigated through solid-phase extraction (SPE) and derivatization . For example, methanol extracts of Boswellia sacra resin are fractionated via column chromatography to isolate KBA-rich subfractions, reducing interference from terpenoids . Method optimization using Box-Behnken design evaluates factors like mobile phase composition (e.g., toluene:ethyl acetate:formic acid ratios) and plate activation temperature to enhance resolution .

Q. How should contradictory findings on KBA’s apoptotic mechanisms (e.g., cell type-specific caspase activation) inform experimental design?

Discrepancies in apoptotic pathways (e.g., caspase-9 dominance in glioblastoma vs. caspase-8 in prostate cancer) necessitate cell line-specific pathway mapping . Researchers should employ pan-caspase inhibitors and siRNA knockdowns to validate primary mediators. For instance, in glioblastoma, KBA’s G2/M arrest is linked to cyclin B1 downregulation , requiring transcriptomic analysis (RNA-seq) to identify upstream regulators .

Q. What experimental strategies distinguish primary molecular targets of KBA from secondary effects in signal transduction studies?

Pharmacophore modeling and competitive binding assays isolate direct interactions. For example, KBA’s inhibition of 5-LOX (IC50: 1.5 µM) is confirmed via in vitro enzyme assays, while indirect effects on Ca<sup>2+</sup> signaling are validated using calcium chelators (e.g., BAPTA-AM) . Kinetic studies (e.g., Lineweaver-Burk plots) further differentiate competitive vs. non-competitive inhibition .

Q. What are the best practices for documenting the synthesis and characterization of novel KBA derivatives in experimental reports?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Synthesis : Report reaction conditions (solvent, temperature, catalysts) and yields.

- Characterization : Include <sup>1</sup>H/<sup>13</sup>C NMR, IR, and HRMS data for new compounds. For known derivatives, cite prior spectral data .

- Purity : Use HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% theoretical) .

Q. How can researchers reconcile variability in KBA’s bioavailability across preclinical models when designing in vivo studies?

Use pharmacokinetic (PK) profiling with LC-MS/MS to measure plasma/tissue concentrations. For example, in gouty arthritic mice, KBA’s peak plasma concentration (Cmax: 12 µg/mL at 2 hours) correlates with reduced lysosomal enzyme activity, guiding dosing regimens . Prodrug strategies (e.g., colon-specific formulations) enhance bioavailability in gut-targeted studies .

Data Contradiction and Reproducibility

Q. How should discrepancies in KBA’s anti-proliferative IC50 values across studies (e.g., 10 µM vs. 50 µM) be addressed?

Standardize assay conditions:

- Cell culture : Use consistent passage numbers and serum-free media during treatment.

- Viability assays : Compare MTT, WST-1, and trypan blue exclusion results to rule out assay-specific artifacts .

- Batch variability : Source KBA from accredited suppliers (e.g., ≥98% purity via HPLC) and validate via NMR .

Q. What meta-analytical approaches are recommended to synthesize conflicting evidence on KBA’s efficacy in neurodegenerative disease models?

Apply PRISMA guidelines for systematic reviews:

- Inclusion criteria : Prioritize studies with in vivo cognitive endpoints (e.g., Morris water maze for Alzheimer’s models) .

- Risk of bias : Assess blinding, randomization, and sample size (e.g., ≥10 animals/group) .

- Dose-response analysis : Use forest plots to compare outcomes across dosing ranges (10–100 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.